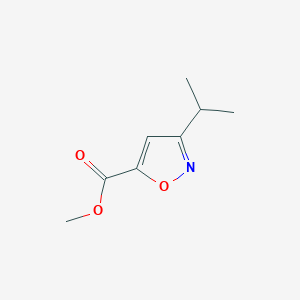
2,3-Dimethylanisole
Overview
Description
2,3-Dimethylanisole, also known as 1-methoxy-2,3-dimethylbenzene, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its clear light yellow liquid appearance and is used in various chemical syntheses .
Mechanism of Action
Target of Action
This compound is primarily used as a starting reagent in chemical synthesis .
Mode of Action
It has been used in the synthesis of biphenyl-indanone a, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 .
Biochemical Pathways
It has been used in the synthesis of biphenyl-indanone a, which modulates the metabotropic glutamate receptor subtype 2 .
Result of Action
Its primary use is as a starting reagent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylanisole can be synthesized through several methods. One common method involves the methylation of 2,3-dimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the methylation of 2,3-dimethylphenol using methanol and a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylanisole undergoes various chemical reactions, including:
Substitution: It undergoes electrophilic substitution reactions, such as bromination with N-bromosuccinimide to form brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.
Major Products:
Oxidation: 2-Methoxy-6-methylbenzaldehyde.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
2,3-Dimethylanisole is used in various scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Anisole (methoxybenzene): Lacks the methyl groups present in 2,3-Dimethylanisole.
2,4-Dimethylanisole: Has methyl groups at the 2nd and 4th positions instead of the 2nd and 3rd.
2,5-Dimethylanisole: Has methyl groups at the 2nd and 5th positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2nd and 3rd positions enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
1-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNEVGYRXFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183646 | |
| Record name | 2,3-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2944-49-2 | |
| Record name | 2,3-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2944-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,3-Dimethylanisole and have researchers characterized its structure using spectroscopic techniques?
A1: this compound comprises a benzene ring with a methoxy group (-OCH3) substituted at the first carbon and two methyl groups (-CH3) at the second and third carbons, respectively. Research confirms its structure using both X-ray diffraction and microwave spectroscopy. [] The interplay of these techniques confirmed a planar heavy-atom structure for the sole identifiable conformer of the compound. Furthermore, the study analyzed torsional splittings arising from the internal rotations of the two methyl groups, ultimately characterizing the barriers to their internal rotation. []
Q2: Has this compound been explored in the context of radical cation generation?
A2: Yes, research indicates that the photolysis of this compound with tetranitromethane in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) can generate radical cations. [] Interestingly, instead of the primary radical cation, a secondary radical cation, specifically the radical of a nitroso derivative, was observed. [] This highlights the compound's reactivity and potential for further exploration in photochemical and radical-based reactions.
Q3: Are there any notable applications of this compound in organic synthesis?
A3: this compound serves as a key starting material in the total synthesis of (+)-Varitriol. [] This complex natural product exhibits cytotoxic activity, making its efficient synthesis a significant achievement. The reported synthetic route leverages the inherent structure of this compound and employs it in a stereoselective manner to construct the target molecule. []
Q4: Has the bromination of this compound been investigated?
A4: Yes, researchers have explored the bromination of this compound using N-bromosuccinimide. [, ] This reaction exhibits high regioselectivity, primarily yielding the product brominated at a specific position on the aromatic ring. This regioselectivity is likely influenced by the electronic and steric effects imparted by the methoxy and methyl substituents on the aromatic ring.
Q5: Have researchers studied the biological activity of this compound?
A5: While not a primary focus of existing research, one study investigated the antimicrobial and antioxidant properties of the epiphytic leafy liverwort Frullania dilatata (L.) Dumort. [] this compound was identified as a primary compound in this liverwort, constituting 15.21% of its composition. [] The study demonstrated the liverwort's antimicrobial activity against a range of microorganisms, including drug-resistant strains, and its potent antioxidant properties. [] Though the specific contribution of this compound to these activities wasn't isolated, its presence in a biologically active extract warrants further investigation.
Q6: Are there any available computational studies on this compound?
A6: Computational chemistry played a crucial role in understanding the conformational landscape of this compound. [] Researchers employed quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory to construct a two-dimensional potential energy surface, effectively modeling the coupling between the internal rotations of the two methyl groups on the aromatic ring. [] This approach provided insights into the molecule's conformational preferences and energy barriers, contributing to a comprehensive understanding of its structural dynamics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)









